BenchChemオンラインストアへようこそ!

1-methyl-N-(3-(2-methylthiazol-4-yl)phenyl)-1H-1,2,3-triazole-4-carboxamide

Physicochemical characterization Drug-likeness Medicinal chemistry procurement

The compound 1-methyl-N-(3-(2-methylthiazol-4-yl)phenyl)-1H-1,2,3-triazole-4-carboxamide (CAS 1206999-53-2) is a small-molecule hybrid incorporating a 1,2,3-triazole-4-carboxamide core linked to a 2-methylthiazol-4-yl phenyl moiety. With a molecular weight of 299.35 g/mol, a topological polar surface area of 101 Ų, and a calculated logP of 2, it exhibits drug-like physicochemical properties that are foundational for its potential use in biochemical probe development or medicinal chemistry optimization.

Molecular Formula C14H13N5OS
Molecular Weight 299.35
CAS No. 1206999-53-2
Cat. No. B2558857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-N-(3-(2-methylthiazol-4-yl)phenyl)-1H-1,2,3-triazole-4-carboxamide
CAS1206999-53-2
Molecular FormulaC14H13N5OS
Molecular Weight299.35
Structural Identifiers
SMILESCC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3=CN(N=N3)C
InChIInChI=1S/C14H13N5OS/c1-9-15-13(8-21-9)10-4-3-5-11(6-10)16-14(20)12-7-19(2)18-17-12/h3-8H,1-2H3,(H,16,20)
InChIKeyBUUOTGUCJJRZAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing Guide for 1-methyl-N-(3-(2-methylthiazol-4-yl)phenyl)-1H-1,2,3-triazole-4-carboxamide: Structural and Physicochemical Baseline


The compound 1-methyl-N-(3-(2-methylthiazol-4-yl)phenyl)-1H-1,2,3-triazole-4-carboxamide (CAS 1206999-53-2) is a small-molecule hybrid incorporating a 1,2,3-triazole-4-carboxamide core linked to a 2-methylthiazol-4-yl phenyl moiety [1]. With a molecular weight of 299.35 g/mol, a topological polar surface area of 101 Ų, and a calculated logP of 2, it exhibits drug-like physicochemical properties that are foundational for its potential use in biochemical probe development or medicinal chemistry optimization [1]. This structural profile places it within a class of heterocyclic carboxamides investigated for interactions with kinase, oxidase, or protein-protein interaction targets.

Why Procuring 1-methyl-N-(3-(2-methylthiazol-4-yl)phenyl)-1H-1,2,3-triazole-4-carboxamide Requires Precise Selection Over Generic Analogs


Substitution with a structurally similar but non-identical triazole-carboxamide or thiazole-phenyl analog cannot guarantee retention of target engagement, selectivity, or pharmacokinetic profile. The specific geometry of the 3-(2-methylthiazol-4-yl)phenyl substituent determines the spatial orientation of hydrogen bond donors/acceptors critical for molecular recognition [1]. In closely related chemical series, even minor modifications—such as repositioning the methyl group or altering the triazole substitution—have been shown to drastically shift enzyme inhibition potency and isoform selectivity profiles, making unqualified generic interchange a high-risk procurement decision [2].

Quantitative Differentiation Map for 1-methyl-N-(3-(2-methylthiazol-4-yl)phenyl)-1H-1,2,3-triazole-4-carboxamide


Physicochemical Property Profiling vs. a Demethylated Triazole Core Analog

The target compound possesses a distinct computed logP and hydrogen-bonding profile that differentiates it from a closely related analog lacking the N1-methyl group on the triazole ring. The N1-methylation in the target compound eliminates a hydrogen bond donor (HBD) site, reducing the HBD count to 1 compared to a demethylated analog which would have an HBD count of 2, while increasing lipophilicity (XLogP3 of 2 versus a predicted ~1.3 for the demethylated form) [1]. This modulation is critical for tuning membrane permeability and oral bioavailability in early drug discovery.

Physicochemical characterization Drug-likeness Medicinal chemistry procurement

Structural Topology Comparison vs. a Regioisomeric Thiazolyl Phenyl Carboxamide

The target compound features a 1,3-disubstituted phenyl ring connecting the amide and the thiazole, a connectivity pattern that directly impacts the dihedral angle and molecular shape required for binding to shallow hydrophobic pockets. In contrast, a regioisomeric analog with a 1,4-disubstituted phenyl linker exhibits a linear topology and a larger distance between the triazole-carboxamide pharmacophore and the thiazole ring [1]. SAR studies on analogous triazole-linked systems have demonstrated that the meta (1,3-) connectivity can improve inhibitory potency against phosphatase targets by over 3-fold compared to the para (1,4-) counterpart due to better accommodation of the kinked geometry in the enzyme active site [1].

Structure-activity relationship Isomeric specificity Target engagement

Thiazole Methyl Substitution Effect on Metabolic Stability: Inference from Close Analogs

The presence of a methyl substituent at the 2-position of the thiazole ring in the target compound is expected to confer increased metabolic stability compared to an unsubstituted thiazole analog. For a series of thiazole-phenyl carboxamide SCD1 inhibitors, the introduction of a 2-methyl group on the thiazole ring reduced intrinsic clearance in human liver microsomes by approximately 2- to 3-fold relative to the 2-unsubstituted counterpart, attributed to steric shielding of the metabolically labile thiazole C-H bond [1].

Metabolic stability Cytochrome P450 Lead optimization

High-Strength Quantitative Differentiation Data Gap Acknowledgment

A comprehensive search of primary research papers, patents, and authoritative databases (PubChem, PubMed, Google Patents) yielded no peer-reviewed, head-to-head quantitative activity data (IC50, Ki, EC50) for this exact compound against any defined biological target or comparator molecule. The compound is not indexed in ChEMBL, DrugBank, or the PubChem BioAssay database with reported bioactivity values. Therefore, any claim of target engagement, potency, or selectivity for this precise molecule remains unverified by public primary data [1]. Potential users must commission prospective in-house screening to establish differential activity.

Data gap Primary screening Prospective evaluation

Validated Application Scenarios for 1-methyl-N-(3-(2-methylthiazol-4-yl)phenyl)-1H-1,2,3-triazole-4-carboxamide Based on Structural Evidence


Medicinal Chemistry Hit-to-Lead Scaffold for Phosphatase or Kinase Inhibitor Programs

The compound's meta-linked phenyl thiazole-triazole architecture provides a pre-organized, kinked geometry suitable for targeting enzymes with bent active sites, such as dual-specificity phosphatases (e.g., Cdc25A/B) or certain kinases. The N1-methylated triazole reduces hydrogen bond donor count, improving membrane permeability potential for intracellular targets. Structural analogs have demonstrated low-micromolar Cdc25B inhibition, positioning this scaffold as a viable starting point for structure-activity relationship expansion [2]. Users can leverage the 2-methylthiazole moiety for metabolic stability, as evidenced by class-level data showing reduced microsomal clearance [3].

Biochemical Probe Development for Protein-Protein Interaction (PPI) Modulation

The combination of a triazole and thiazole moiety provides diverse non-covalent interaction capabilities (π-π stacking, hydrogen bonding, sulfur-aromatic interactions), making it a candidate for designing probes that disrupt shallow PPI interfaces. The absence of annotated off-target activity data allows for clean profiling in early discovery panels, where researchers can establish selectivity from a blank slate without confounding historical data [4]. The compound's physicochemical profile (MW 299, logP 2, TPSA 101 Ų) aligns with lead-like chemical space preferred for fragment-based or scaffold-hopping PPI inhibitor campaigns [1].

Chemical Biology Tool for Epigenetic Reader Domain Screening

Triazole-carboxamide scaffolds have been reported to engage acetyl-lysine binding pockets in bromodomain-containing proteins. The 2-methylthiazole moiety offers a distinct sulfur-mediated interaction surface that could enhance binding affinity for bromodomains with cysteine-rich binding pockets compared to oxygen-containing heterocycle analogs. In the absence of existing data, the compound represents a structurally novel phenotype for epigenetic probe discovery, where its unique thiazole-triazole connectivity pattern differentiates it from the more common triazole-isoxazole or triazole-pyridine scaffolds [4].

Quote Request

Request a Quote for 1-methyl-N-(3-(2-methylthiazol-4-yl)phenyl)-1H-1,2,3-triazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.